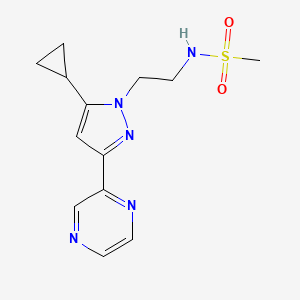

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

説明

N-(2-(5-Cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a small-molecule compound featuring a pyrazole core substituted with a cyclopropyl group at the 5-position and a pyrazine ring at the 3-position.

特性

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2S/c1-21(19,20)16-6-7-18-13(10-2-3-10)8-11(17-18)12-9-14-4-5-15-12/h4-5,8-10,16H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPWLUQREAQAGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN1C(=CC(=N1)C2=NC=CN=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a synthetic organic compound with potential therapeutic applications. Its unique structural features suggest significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H17N5O2S

- Molecular Weight : 307.37 g/mol

- CAS Number : 2034416-36-7

The compound contains a pyrazole ring substituted with a cyclopropyl group and a pyrazinyl unit, linked to an ethyl chain and a methanesulfonamide group. This structural arrangement is indicative of potential interactions with various biological targets.

Research indicates that compounds similar to N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide may exhibit various mechanisms of action, including:

- Inhibition of Cyclooxygenase Enzymes :

- Kinase Inhibition :

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide. Key factors influencing its activity include:

- Substituents on the Pyrazole Ring : Variations in the substituents can significantly alter the compound's potency and selectivity against specific biological targets.

| Substituent | Effect on Activity |

|---|---|

| Cyclopropyl | Enhances binding affinity to target enzymes |

| Methanesulfonamide | Increases solubility and bioavailability |

In Vitro Studies

In vitro evaluations have demonstrated that related pyrazole derivatives exhibit promising anti-inflammatory and anticancer activities. For instance, compounds structurally related to N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide have shown:

In Vivo Studies

Preclinical studies have indicated that similar compounds can reduce tumor growth in animal models, showcasing their potential as therapeutic agents. One notable study reported:

"A pyrazolo[3,4-b]pyridine derivative exhibited significant tumor growth reduction in colorectal carcinoma xenografts" .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on compounds with analogous pyrazole cores or sulfonamide functionalities, as identified in the evidence.

BG15607: N-{2-[5-Cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide

- Structural Differences : This compound shares the pyrazole core with the target molecule but incorporates an imidazolidine carboxamide group and an additional methanesulfonyl moiety.

- Implications : The imidazolidine ring may enhance metabolic stability compared to the simpler methanesulfonamide group in the target compound. The increased molecular weight (419.46 g/mol vs. ~335 g/mol for the target) could affect bioavailability .

Compound 191: (S)—N-(1-(3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide

- Structural Differences : The pyrazole here bears a trifluoromethyl group (electron-withdrawing) at the 3-position instead of pyrazine. The indazole-pyridine scaffold and acetylated sulfonamide suggest a more complex pharmacophore.

(E)-4-(2-(3-Methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide (Compound 5)

- Structural Differences : Features a pyridin-2-yl substituent on the pyrazole and a benzenesulfonamide group. The hydrazinyl linkage introduces conjugation, altering electronic properties.

- Implications : The pyridine ring may improve solubility compared to pyrazine, while the extended conjugation could enhance binding to DNA or enzymes, as seen in sulfadiazine derivatives .

2-(5-Phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide (11a)

- Structural Differences : Substitutes the pyrazine with a phenyl group and replaces the sulfonamide with a trimethylacetamide.

- The acetamide group lacks the acidic proton present in sulfonamides, diminishing hydrogen-bonding capacity .

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

Electron-Deficient Substituents : Pyrazine (target compound) and trifluoromethyl (Compound 191) groups enhance electrophilicity, favoring interactions with nucleophilic residues in enzymatic pockets .

Sulfonamide vs. Carboxamide : Methanesulfonamide (target) offers stronger hydrogen-bonding capacity than acetamide (Compound 11a), critical for target engagement in sulfonamide-based therapies .

Synthetic Complexity : The target compound’s synthesis likely involves pyrazole alkylation followed by sulfonamide coupling, similar to methods in and . In contrast, Compound 191 requires multi-step indazole functionalization, reflecting higher synthetic difficulty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。